molecular formula C11H7NO3 B11897363 4-Hydroxyquinoline-2,6-dicarbaldehyde

4-Hydroxyquinoline-2,6-dicarbaldehyde

Cat. No.: B11897363
M. Wt: 201.18 g/mol
InChI Key: POJPJTNAKSQSEZ-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-2,6-dicarbaldehyde is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both hydroxyl and aldehyde functional groups in this compound makes it a versatile compound for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-2,6-dicarbaldehyde typically involves the formylation of quinoline derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde groups at the desired positions on the quinoline ring . Another method involves the Reimer-Tiemann reaction, which uses chloroform and a strong base to formylate the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyquinoline-2,6-dicarbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: 4-Hydroxyquinoline-2,6-dicarboxylic acid.

    Reduction: 4-Hydroxyquinoline-2,6-dimethanol.

    Substitution: 4-Alkoxyquinoline-2,6-dicarbaldehyde or 4-Acylquinoline-2,6-dicarbaldehyde.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

4-oxo-1H-quinoline-2,6-dicarbaldehyde

InChI

InChI=1S/C11H7NO3/c13-5-7-1-2-10-9(3-7)11(15)4-8(6-14)12-10/h1-6H,(H,12,15)

InChI Key

POJPJTNAKSQSEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)C(=O)C=C(N2)C=O

Origin of Product

United States

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